molecular formula C14H17N3O3 B2871387 (2S)-2-[({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)amino]propanoic acid CAS No. 956752-57-1

(2S)-2-[({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)amino]propanoic acid

Cat. No.: B2871387
CAS No.: 956752-57-1
M. Wt: 275.308
InChI Key: FIPUFHZPLIUBJJ-VIFPVBQESA-N
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Description

(2S)-2-[({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)amino]propanoic acid is a compound that features an indole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

The synthesis of (2S)-2-[({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)amino]propanoic acid can be achieved through several methods. One common approach involves the reaction between tryptamine and a suitable carboxylic acid derivative using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . This method allows for the formation of an amide bond, which is a key feature of the compound.

Chemical Reactions Analysis

(2S)-2-[({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)amino]propanoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-[({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)amino]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the biological activity of indole derivatives.

Mechanism of Action

The mechanism of action of (2S)-2-[({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, leading to different biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

(2S)-2-[({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)amino]propanoic acid can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9(13(18)19)17-14(20)15-7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8-9,16H,6-7H2,1H3,(H,18,19)(H2,15,17,20)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPUFHZPLIUBJJ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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